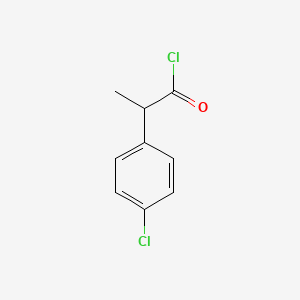

2-(4-Chlorophenyl)propionyl chloride

描述

Contextualization within Acyl Chloride Chemistry

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -C(=O)Cl. wikipedia.org They are among the most reactive derivatives of carboxylic acids, a property attributed to the strong electron-withdrawing nature of both the oxygen and chlorine atoms attached to the carbonyl carbon. wikipedia.orgnumberanalytics.com This high electrophilicity makes the carbonyl carbon highly susceptible to attack by nucleophiles.

The primary reaction of acyl chlorides is nucleophilic acyl substitution. numberanalytics.com In this reaction, a nucleophile attacks the carbonyl carbon, leading to the expulsion of the chloride ion, which is an excellent leaving group. This process is the foundation for synthesizing a wide array of other carboxylic acid derivatives, such as esters (by reacting with alcohols), amides (by reacting with amines), and anhydrides (by reacting with carboxylate salts). wikipedia.org

2-(4-Chlorophenyl)propionyl chloride functions within this chemical context. It readily undergoes these characteristic reactions, allowing for the introduction of the 2-(4-chlorophenyl)propionyl group into various molecular scaffolds. The preparation of acyl chlorides like this one typically involves treating the corresponding carboxylic acid, 2-(4-chlorophenyl)propanoic acid, with a chlorinating agent such as thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus chlorides (PCl₃ or PCl₅). wikipedia.orgyoutube.comlibretexts.org

Structural Significance and Stereochemical Considerations

The structure of this compound is notable for two key features: the 4-chlorophenyl ring and, more importantly, a stereogenic center. These elements are crucial to its role in stereoselective synthesis.

Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 63327-24-2 chemicalbook.com |

| Molecular Formula | C₉H₈Cl₂O chemicalbook.com |

| Molecular Weight | 203.07 g/mol chemicalbook.com |

| Synonyms | α-(p-Chlorophenyl)propionyl chloride |

The α-carbon in this compound is a chiral center. Chirality arises because this carbon atom is bonded to four different substituent groups:

A hydrogen atom (-H)

A methyl group (-CH₃)

A 4-chlorophenyl group (-C₆H₄Cl)

A chlorocarbonyl group (-COCl)

Due to this arrangement, the molecule is non-superimposable on its mirror image, existing as a pair of enantiomers: (S)-2-(4-Chlorophenyl)propionyl chloride and (R)-2-(4-Chlorophenyl)propionyl chloride. When produced without stereochemical control, it exists as a racemic mixture (an equal mixture of both enantiomers). However, for applications in stereoselective synthesis, enantiomerically pure forms are required.

The presence of a chiral center makes this compound a powerful tool in asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule. du.ac.in When an enantiomerically pure form of the acyl chloride is used, it can influence the stereochemical outcome of a reaction, a process known as substrate-controlled synthesis.

Enantioselective Synthesis: In reactions with achiral nucleophiles, the use of a single enantiomer of this compound leads to the formation of a product with a defined stereocenter. For example, reacting (S)-2-(4-Chlorophenyl)propionyl chloride with a simple alcohol will produce the corresponding (S)-ester. This is fundamental in creating enantiomerically pure compounds, which is critical in pharmacology, as different enantiomers of a drug can have vastly different biological activities. iupac.org

Diastereoselective Synthesis: The implications become more complex and powerful when a chiral acyl chloride reacts with a chiral nucleophile (e.g., a chiral amine or alcohol). The interaction between the two chiral centers (one on the acyl chloride and one on the nucleophile) leads to the formation of diastereomers. Diastereomers have different physical properties and can be separated more easily than enantiomers. Often, the steric and electronic properties of the reacting molecules favor the formation of one diastereomer over the other, resulting in a diastereoselective reaction. rsc.org For instance, the reaction of (R)-2-(4-Chlorophenyl)propionyl chloride with a chiral (S)-amine would produce two possible diastereomeric amides: (R,S) and (R,R). A high degree of diastereoselectivity means that one of these products is formed in much greater quantity. This strategy is a cornerstone of modern organic synthesis for building complex molecules with multiple stereocenters. du.ac.in

Research Findings in Asymmetric Synthesis

| Reaction Type | Description | Significance |

|---|---|---|

| Chiral Auxiliary Alkylation | An achiral substrate is attached to a chiral auxiliary, which directs a subsequent reaction (e.g., alkylation) to occur stereoselectively. The auxiliary is later removed. du.ac.in | This is a common strategy where a chiral acyl chloride could be used to form a chiral ester or amide, setting up a subsequent diastereoselective reaction. |

| Diastereoselective Aldol (B89426) Condensation | Chiral auxiliaries, such as those derived from amino acids, are used to control the stereochemistry of aldol reactions, which form new carbon-carbon bonds. du.ac.in | Demonstrates the principle of using attached chiral groups to control the formation of new stereocenters. |

| Enantioselective Catalysis | A chiral catalyst (e.g., a chiral phosphoric acid) is used in small amounts to direct a reaction between achiral or prochiral substrates to form a chiral product with high enantiomeric excess. thieme-connect.comacs.orgnih.gov | While not directly using the subject compound as a catalyst, this highlights the broader field where chiral molecules are essential for controlling stereochemistry. |

Overview of Research Trajectories and Future Prospects

The use of chiral building blocks like this compound remains a central theme in organic synthesis. Current research continues to focus on developing more efficient and highly selective methods for creating stereochemically complex molecules.

Future research involving this and similar chiral acyl chlorides is likely to advance in several directions:

Development of Novel Pharmaceuticals and Agrochemicals: As the demand for enantiomerically pure drugs and safer, more effective pesticides grows, the use of versatile chiral intermediates will continue to be critical. marketpublishers.com The 2-(4-chlorophenyl)propionyl moiety is a structural motif found in various biologically active compounds.

Catalytic Methods: While this compound is often used as a stoichiometric reagent, there is a broader trend toward developing catalytic methods. Future work may involve using derivatives of 2-(4-chlorophenyl)propanoic acid in conjunction with chiral catalysts to achieve even higher levels of stereocontrol in complex reactions. thieme-connect.comnih.gov

Flow Chemistry and Process Optimization: The synthesis and application of acyl chlorides are being adapted to continuous flow manufacturing processes. This approach can offer better control over reaction conditions and improve the efficiency and scalability of producing fine chemicals and pharmaceutical intermediates.

Structure

3D Structure

属性

IUPAC Name |

2-(4-chlorophenyl)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQKBMDLEBVTMMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596192 | |

| Record name | 2-(4-Chlorophenyl)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63327-24-2 | |

| Record name | 2-(4-Chlorophenyl)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Chlorophenyl Propionyl Chloride

Conventional Preparative Routes from Carboxylic Acid Precursors

The most established and widely utilized methods for the preparation of 2-(4-Chlorophenyl)propionyl chloride involve the direct halogenation of 2-(4-Chlorophenyl)propionic acid. This approach employs various chlorinating agents to replace the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom (-Cl).

Direct Halogenation of 2-(4-Chlorophenyl)propionic Acid

The direct conversion of 2-(4-Chlorophenyl)propionic acid to its acyl chloride is a standard and efficient procedure in organic synthesis. The choice of chlorinating agent can influence the reaction conditions, yield, and purity of the final product.

Thionyl chloride (SOCl₂) is a frequently used reagent for the synthesis of acyl chlorides due to its effectiveness and the convenient removal of byproducts. The reaction between 2-(4-Chlorophenyl)propionic acid and thionyl chloride produces this compound, along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. chemguide.co.uklibretexts.org

The reaction is typically performed by treating the carboxylic acid with an excess of thionyl chloride, either neat or in an inert solvent such as dichloromethane (B109758) (DCM) or toluene (B28343). The mixture is often heated to reflux to ensure the reaction goes to completion. reddit.com The progress of the reaction can be monitored by the cessation of gas evolution. Upon completion, the excess thionyl chloride and solvent are removed by distillation or under reduced pressure to yield the crude acyl chloride, which can be further purified by vacuum distillation. In the synthesis of a similar compound, 2-phenoxy propionyl chloride, a yield of 97% was reported using thionyl chloride. google.com For the synthesis of D-(+)-2-chloropropionyl chloride, yields between 84% and 86% have been achieved using thionyl chloride in the presence of a catalyst like pyridine (B92270). google.com

Table 1: Synthesis of Acyl Chlorides using Thionyl Chloride

| Starting Material | Product | Catalyst | Yield | Reference |

|---|---|---|---|---|

| 2-Phenoxypropionic acid | 2-Phenoxy propionyl chloride | - | 97% | google.com |

| L-Lactic acid | D-(+)-2-Chloropropionyl chloride | Pyridine | 85.6% | google.com |

| L-Lactic acid | D-(+)-2-Chloropropionyl chloride | Picoline | 84.9% | google.com |

Phosphorus halides, such as phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), are also effective reagents for the synthesis of this compound. chemguide.co.uk

When using phosphorus pentachloride, the reaction with the carboxylic acid yields the acyl chloride, phosphoryl chloride (POCl₃), and hydrogen chloride gas. chemguide.co.uk The reaction is typically carried out under cold conditions and the products can be separated by fractional distillation. libretexts.org

Phosphorus trichloride reacts with carboxylic acids to form the acyl chloride and phosphorous acid (H₃PO₃). chemguide.co.uk This reaction is generally less vigorous than with PCl₅. For the synthesis of propionyl chloride from propionic acid using PCl₃, a yield of 95% has been reported. chemicalbook.com

Table 2: Synthesis of Acyl Chlorides using Phosphorus Halides

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Ethanoic acid | PCl₅ | Ethanoyl chloride | Not specified | libretexts.org |

| Ethanoic acid | PCl₃ | Ethanoyl chloride | Not specified | libretexts.org |

| Propionic acid | PCl₃ | Propionyl chloride | 95% | chemicalbook.com |

Other reagents like phosgene (B1210022) (COCl₂) and oxalyl chloride ((COCl)₂) are also employed for the synthesis of acyl chlorides. Oxalyl chloride is often preferred in laboratory-scale synthesis due to its mild reaction conditions and the formation of gaseous byproducts (CO, CO₂, HCl), which simplifies purification. researchgate.net

Reaction Conditions and Yield Optimization Strategies

To optimize the yield and purity of this compound, several factors in the reaction conditions can be controlled:

Reagent Purity: The use of freshly distilled chlorinating agents and dry solvents is crucial to prevent hydrolysis of the acyl chloride product back to the carboxylic acid.

Stoichiometry: An excess of the chlorinating agent is often used to ensure complete conversion of the carboxylic acid.

Temperature: The reaction temperature is a critical parameter. While some reactions proceed at room temperature, heating is often necessary to increase the reaction rate. However, excessive temperatures can lead to side reactions and decomposition of the product.

Catalysts: The use of catalysts like DMF with oxalyl chloride or pyridine with thionyl chloride can significantly accelerate the reaction rate. google.comresearchgate.net

Work-up Procedure: Careful removal of excess reagents and byproducts is essential for obtaining a pure product. This is typically achieved through distillation under reduced pressure.

Advanced and Emerging Synthetic Approaches

While conventional methods are reliable, research into more sustainable and efficient synthetic methodologies is ongoing. For the synthesis of acyl chlorides, including potentially this compound, some advanced approaches are being explored:

Flow Chemistry: Continuous flow synthesis offers several advantages over batch processes, including improved safety, better heat and mass transfer, and the potential for automation. The synthesis of acyl chlorides has been demonstrated in flow reactors, often involving the in situ generation of reactive chlorinating agents. google.com

Catalytic Methods: The development of new catalytic systems that can efficiently convert carboxylic acids to acyl chlorides under milder conditions is an active area of research. These methods aim to reduce the amount of waste generated from stoichiometric reagents.

Mechanochemistry: This solvent-free approach uses mechanical force, such as ball milling, to initiate chemical reactions. Mechanochemical methods are being investigated for various organic transformations, including halogenations, offering a greener alternative to traditional solvent-based synthesis. chemicalbook.com

These emerging technologies have the potential to provide more efficient, safer, and environmentally friendly routes for the production of this compound and other acyl chlorides in the future.

Continuous Flow Synthesis Techniques for Enhanced Production Efficiency

Continuous flow chemistry, utilizing microreactors or flow reactors, offers significant advantages over traditional batch production for the synthesis of acyl chlorides. These benefits include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and the potential for automation and high-throughput production.

The synthesis of propionyl chlorides in a continuous flow system has been demonstrated to be highly efficient. nih.gov A similar approach can be applied to this compound. In a typical setup, a solution of 2-(4-chlorophenyl)propanoic acid in an appropriate solvent and a chlorinating agent (e.g., thionyl chloride or triphosgene) are continuously pumped into a micro-channel reactor. google.com The streams mix and react within the heated channels for a specific residence time before the product stream is collected. This method allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields and purity. nih.gov For instance, the use of a continuous microchannel reactor for propionyl chloride synthesis using triphosgene (B27547) as the chlorinating agent has been reported to achieve yields up to 97.28% with a purity of 99.5%. google.com The short residence times, often on the order of minutes or even seconds, dramatically increase production efficiency compared to batch processes that can take several hours. nih.govrsc.org

Table 1: Illustrative Parameters for Continuous Flow Synthesis of an Acyl Chloride This table presents typical parameters based on analogous continuous flow processes for acyl chloride synthesis.

| Parameter | Value Range | Purpose |

| Reactor Type | Micro-channel | Provides a high surface-area-to-volume ratio for efficient heat and mass transfer. |

| Reactants | 2-(4-Chlorophenyl)propanoic acid, Chlorinating Agent (e.g., Thionyl Chloride) | Starting material and reagent for conversion to the acyl chloride. |

| Flow Rate | 1-10 mL/min | Controls the residence time of reactants within the reactor. |

| Reaction Temperature | 25-80 °C | Optimizes the reaction rate while minimizing the formation of byproducts. |

| Residence Time | 2-25 minutes | The duration reactants spend in the heated zone, crucial for achieving high conversion. nih.gov |

| Pressure | Atmospheric | Many flow syntheses of acyl chlorides can be performed without the need for high pressure. |

Development of Catalytic Synthetic Pathways

The conversion of carboxylic acids to acyl chlorides is often accelerated by the use of catalysts. While chlorinating agents like thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) can perform the transformation, the reaction rate can be slow without a catalyst. google.com

A widely used catalytic system involves N,N-disubstituted formamides, such as N,N-dimethylformamide (DMF), in conjunction with thionyl chloride or oxalyl chloride. google.comorgsyn.org The catalyst reacts with the chlorinating agent to form a Vilsmeier-type reagent, which is a more potent activating agent for the carboxylic acid. This intermediate readily reacts with the carboxylic acid to form the acyl chloride, regenerating the catalyst in the process. rsc.org This catalytic approach reduces the required reaction temperature and time.

More recently, the use of cheaper and less toxic catalysts has been explored. Brønsted acids have been shown to effectively catalyze the chlorination of aromatic carboxylic acids with thionyl chloride, offering excellent yields in short reaction times. tandfonline.com This method provides a more cost-effective alternative to traditional catalytic systems. Other catalysts, such as pyridine, are also employed, particularly in reactions involving thionyl chloride. google.com The choice of catalyst and chlorinating agent can be tailored to optimize yield and minimize side reactions.

Table 2: Comparison of Common Chlorinating Agents and Catalysts

| Chlorinating Agent | Catalyst | Typical Conditions | Byproducts | Key Advantages |

| Thionyl Chloride (SOCl₂) ** | DMF, Pyridine, Brønsted Acid google.comtandfonline.comgoogle.com | Neat or in a solvent (e.g., toluene), often heated to reflux. google.com | SO₂(g), HCl(g) | Gaseous byproducts are easily removed, driving the reaction to completion. researchgate.net |

| Oxalyl Chloride ((COCl)₂) | DMF | Typically in a solvent like dichloromethane (CH₂Cl₂) at room temperature. orgsyn.org | CO₂(g), CO(g), HCl(g) | Volatile byproducts; reaction conditions are often milder than with SOCl₂. |

| Phosphorus Trichloride (PCl₃) ** | None typically required | Often requires heating. | H₃PO₃ (s) | Effective for many carboxylic acids. |

| Triphosgene | Copper/Zinc/Tin Chlorides google.com | Used in continuous flow systems. | CO₂, HCl | A solid, safer alternative to gaseous phosgene. |

Principles of Green Chemistry in Process Design

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves careful selection of reagents, solvents, and reaction conditions to enhance safety, minimize waste, and improve energy efficiency.

Waste Prevention: The choice of chlorinating agent significantly impacts waste generation. Thionyl chloride is often preferred over phosphorus-based reagents like PCl₃ because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed and neutralized in a scrubber. researchgate.net In contrast, PCl₃ generates phosphorous acid (H₃PO₃) as a solid waste, which requires disposal. The environmental factor (E-factor), which is the ratio of the mass of waste to the mass of product, is a key metric. A lower E-factor signifies a greener process. nih.gov

Atom Economy: This principle focuses on maximizing the incorporation of all materials used in the process into the final product. The reaction of 2-(4-chlorophenyl)propanoic acid with thionyl chloride has a moderate atom economy, as the atoms from SO₂ and HCl are not incorporated into the final product. Catalytic routes are inherently more atom-economical than processes requiring stoichiometric activating agents.

Use of Safer Solvents and Reagents: Green chemistry encourages avoiding or replacing hazardous solvents. While syntheses are sometimes performed neat (without solvent), common solvents like dichloromethane and toluene pose environmental and health risks. orgsyn.org Research into greener alternatives is ongoing. Similarly, using a solid, manageable chlorinating agent like triphosgene can be safer than using highly toxic and volatile reagents like phosgene. google.com

Catalysis: As discussed previously, catalytic reagents are superior to stoichiometric ones. Catalysts like DMF or Brønsted acids are used in small quantities and are regenerated during the reaction cycle, reducing waste and often allowing for milder reaction conditions, which saves energy. rsc.orgtandfonline.com

Table 3: Application of Green Chemistry Principles to Synthesis

| Green Chemistry Principle | Application in the Synthesis of this compound |

| 1. Waste Prevention | Preferential use of thionyl chloride, whose gaseous byproducts (SO₂, HCl) are easier to manage than the solid waste from phosphorus-based reagents. researchgate.net |

| 2. Atom Economy | Designing reactions to maximize the incorporation of reactant atoms into the final product. Catalytic pathways improve overall efficiency. |

| 4. Designing Safer Chemicals | The final product is a reactive intermediate; however, the process can be designed to minimize exposure, for instance, by using it in situ in a telescoped continuous flow reaction. nih.gov |

| 5. Safer Solvents & Auxiliaries | Minimizing the use of hazardous solvents like dichloromethane by running reactions neat or seeking benign alternatives. Ethanol has been used as a greener solvent in some streamlined syntheses. greenchemistry-toolkit.org |

| 9. Catalysis | Employing catalytic amounts of substances like DMF or Brønsted acids instead of stoichiometric reagents to increase reaction rates and reduce waste. rsc.orgtandfonline.com |

| 11. Real-time Analysis | Continuous flow processes allow for the integration of in-line analytical techniques (e.g., IR, NMR) to monitor reaction progress and ensure safety and quality in real-time. |

Chemical Reactivity and Transformation Mechanisms of 2 4 Chlorophenyl Propionyl Chloride

Acylation Reactions

The primary mode of reactivity for 2-(4-Chlorophenyl)propionyl chloride is acylation, where the 2-(4-chlorophenyl)propanoyl group is transferred to a substrate. This is a form of nucleophilic acyl substitution, proceeding through a characteristic addition-elimination mechanism.

Friedel-Crafts Acylations with Aromatic and Heteroaromatic Substrates

This compound is an effective acylating agent in Friedel-Crafts reactions, enabling the introduction of the 2-(4-chlorophenyl)propanoyl moiety onto aromatic and heteroaromatic rings. organic-chemistry.org This electrophilic aromatic substitution is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or other metal halides like zinc chloride (ZnCl₂). google.comsemanticscholar.org The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. semanticscholar.org

The mechanism involves the coordination of the Lewis acid to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates its cleavage to form the resonance-stabilized acylium ion. The aromatic substrate then attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Finally, a proton is eliminated from the ring, restoring aromaticity and yielding the final ketone product.

Heteroaromatic compounds, such as thiophene (B33073), are particularly reactive substrates for Friedel-Crafts acylation. The acylation of thiophene demonstrates high regioselectivity, with the acyl group preferentially adding to the 2-position. stackexchange.com This preference is attributed to the greater stabilization of the cationic intermediate formed upon attack at the 2-position, which can be described by more resonance structures compared to attack at the 3-position. stackexchange.com The reaction conditions, including the choice of catalyst and solvent, can be optimized to achieve high yields. While specific data for this compound is not extensively published, analogous acylations of thiophene provide a clear model for its expected reactivity.

Table 1: Representative Conditions for Friedel-Crafts Acylation of Thiophene This table is illustrative of typical conditions for this reaction type based on analogous acylating agents.

| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Acetic Anhydride | Hβ Zeolite | None | 60 | 2-Acetylthiophene | 98.6 | |

| Acetic Anhydride | Zinc Chloride | None | 30 -> 107 | 2-Acetylthiophene | 77 | google.com |

| Propionyl Chloride | Aluminum Chloride | Carbon Disulfide | Reflux | p-Propiophenol | 45-50 | orgsyn.org |

Nucleophilic Acyl Substitution with Amines and Alcohols (Amidation, Esterification)

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted amides. This amidation reaction is typically rapid and highly exothermic. chemguide.co.uk The reaction follows the general nucleophilic addition-elimination pathway, where the nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon. commonorganicchemistry.com This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to yield the stable amide product. chemguide.co.uk

Due to the formation of hydrochloric acid (HCl) as a byproduct, the reaction is commonly carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine (B92270), to act as an acid scavenger. commonorganicchemistry.commdpi.com Aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are frequently used. commonorganicchemistry.commdpi.com The synthesis of ibuprofen (B1674241) derivatives, which are structurally analogous to compounds derived from this compound, often utilizes these conditions. For instance, 2-(4-isobutylphenyl)propanoyl chloride reacts efficiently with amines in DCM with triethylamine to produce the target amide in high yield. mdpi.com

Similarly, the reaction with alcohols and phenols, known as esterification, yields the corresponding esters. chemguide.co.ukvaia.com Alcohols act as nucleophiles, attacking the electrophilic carbonyl carbon. The mechanism is analogous to amidation, involving a tetrahedral intermediate followed by the expulsion of chloride. libretexts.org While the reaction can proceed without a catalyst, a base is often added to neutralize the HCl byproduct, especially when dealing with acid-sensitive substrates. researchgate.net

Table 2: General Conditions for Amidation and Esterification of Acyl Chlorides

| Nucleophile | Reagent | Base | Solvent | General Outcome | Reference |

|---|---|---|---|---|---|

| Primary/Secondary Amine | This compound | Triethylamine (TEA) | Dichloromethane (DCM) | High yield of N-substituted amide | commonorganicchemistry.commdpi.com |

| Alcohol/Phenol | This compound | Pyridine or TEA (optional) | Tetrahydrofuran (THF) or DCM | High yield of corresponding ester | chemguide.co.ukresearchgate.net |

O-Acylation and S-Acylation Processes

O-acylation is a broad category that includes esterification of alcohols and phenols. Beyond these simple substrates, this compound can acylate other oxygen nucleophiles. For example, the reaction with carboxylates can form mixed anhydrides, which are themselves reactive acylating agents. The acylation of enolates is another important transformation, leading to the formation of enol esters.

S-acylation involves the reaction of this compound with a thiol (R-SH) to form a thioester (R-S-CO-R'). This reaction is analogous to the formation of esters and amides. The sulfur atom of the thiol is a potent nucleophile that readily attacks the carbonyl carbon of the acyl chloride. The subsequent elimination of the chloride ion produces the thioester and HCl. In biological contexts, S-acylation refers to the post-translational modification of cysteine residues in proteins, a process crucial for regulating protein function and localization. nih.govnih.gov In synthetic chemistry, the preparation of thioesters from acyl chlorides is a straightforward and high-yielding process, often catalyzed by bases or specific promoters like vanadyl triflate to enhance efficiency and chemoselectivity. organic-chemistry.org

Stereoselective Transformations

The presence of a stereocenter at the α-carbon of this compound makes it a valuable substrate for stereoselective synthesis. Reactions involving this chiral acyl chloride can be controlled to favor the formation of one stereoisomer over another.

Diastereoselective Reaction Pathways

Diastereoselective reactions are commonly achieved by coupling the racemic or enantiopure acyl chloride with a chiral auxiliary. The chiral auxiliary directs the subsequent reaction by creating a sterically biased environment, leading to the preferential formation of one diastereomer.

A relevant example is the diastereoselective acylation of chiral 3,4-dihydro-3-methyl-2H- orgsyn.orgmdpi.combenzoxazines with structurally similar 2-phenoxy propionyl chlorides. google.com In such reactions, the chiral amine auxiliary is acylated, and the resulting amide can then undergo further transformations, such as enolate formation and alkylation, where the bulky auxiliary shields one face of the molecule, dictating the approach of the electrophile and resulting in high diastereoselectivity. After the desired transformation, the chiral auxiliary can be cleaved to yield the enantiomerically enriched product.

Enantioselective Methodologies

Enantioselective transformations involving this compound aim to produce an enantiomerically enriched product from the racemic acyl chloride. One common strategy is kinetic resolution, where one enantiomer of the racemic acyl chloride reacts faster with a chiral nucleophile or a chiral catalyst-nucleophile complex, leaving the unreacted acyl chloride enriched in the other enantiomer.

Another approach involves the use of chiral catalysts to control the acylation of a prochiral nucleophile. For instance, in the enantioselective synthesis of profen drugs, related acyl donors are used to acylate nucleophiles in the presence of chiral catalysts, such as chiral amines or phosphines, which can selectively generate one enantiomer of the product. The development of such methods is crucial for the efficient synthesis of single-enantiomer pharmaceuticals. A notable example in asymmetric synthesis involves the acylation of achiral N-acyl thiazolidinethiones, which can then participate in highly enantioselective aldol (B89426) reactions catalyzed by chiral metal complexes. orgsyn.org

Generation and Reactivity of Ketene (B1206846) Intermediates

One of the most significant aspects of the reactivity of this compound is its ability to form a ketene intermediate. This is typically achieved through dehydrohalogenation by treating the acyl chloride with a non-nucleophilic tertiary amine base, such as triethylamine. The base abstracts the acidic α-proton, leading to the elimination of hydrogen chloride and the formation of 1-(4-chlorophenyl)ethylidenemethanone. nih.gov

This ketene is a highly electrophilic and reactive species characterized by cumulated double bonds (C=C=O). wikipedia.org Due to its transient nature, it is almost always generated in situ and consumed immediately by a reacting partner present in the mixture. nih.govwikipedia.org The reactivity of the ketene is centered on the electrophilic central carbon, making it susceptible to attack by a wide range of nucleophiles and unsaturated systems. nih.gov

The ketene derived from this compound is an excellent substrate for [2+2] cycloaddition reactions, a powerful method for constructing four-membered rings. The most prominent example is the Staudinger synthesis of β-lactams (azetidin-2-ones). nih.govnih.gov

In this reaction, the ketene, generated in situ, reacts with an imine. The process is a concerted [π2s + π2a] cycloaddition, where the ketene acts as the antarafacial component. wikipedia.org This reaction is highly versatile for creating substituted β-lactam rings, which are core structures in many important antibiotics. nih.gov A general scheme involves the slow addition of the this compound to a solution of an imine and triethylamine in a suitable solvent like dichloromethane at reduced temperatures. nih.gov The reaction typically proceeds with specific stereochemistry, often yielding the cis or trans isomer depending on the reactants and reaction conditions. encyclopedia.pub

Table 1: Representative [2+2] Cycloaddition for β-Lactam Synthesis

| Reactant 1 | Reactant 2 (Imine) | Base/Solvent | Product Class |

| This compound | Substituted Imines | Et₃N / CH₂Cl₂ | β-Lactams (Azetidin-2-ones) |

Beyond cycloadditions, the highly electrophilic ketene intermediate readily reacts with various nucleophiles. These reactions provide straightforward routes to other derivatives of 2-(4-chlorophenyl)propanoic acid.

Reaction with Alcohols: In the presence of an alcohol, the ketene undergoes nucleophilic addition to form the corresponding ester. This process can be catalyzed by tertiary amines or other suitable catalysts.

Reaction with Amines: Primary and secondary amines add to the ketene to yield the corresponding amides. This is often a high-yield reaction due to the high reactivity of both the ketene and the amine nucleophile.

These transformations are fundamental in organic synthesis for the creation of ester and amide linkages from an acyl chloride precursor via a ketene intermediate.

Cyclization and Ring-Closure Reactions for Heterocyclic Scaffolds

While the ketene intermediate is central to forming four-membered rings, this compound can also serve as a key building block for the synthesis of other, more complex heterocyclic scaffolds. In these multi-step pathways, the acyl chloride is first used to introduce the 2-(4-chlorophenyl)propionyl moiety into a substrate, which then undergoes a subsequent cyclization reaction.

For example, acyl chlorides are used in palladium/copper-catalyzed cross-coupling reactions with terminal propargylamines to produce aminoacetylenic ketones. These intermediates can then undergo base-catalyzed intramolecular cyclization to yield substituted pyrrol-3-one derivatives. mdpi.com This strategy highlights how this compound can be a precursor for five-membered heterocyclic systems.

Another versatile approach involves the palladium-catalyzed generation of alkynone intermediates from acid chlorides and terminal alkynes. These intermediates can then react in a one-pot fashion with hydrazines or amidines to produce a variety of heterocycles, such as pyrazoles and pyrimidines. mdpi.com Applying this methodology, this compound could be coupled with an appropriate alkyne and then condensed with a dinucleophile to construct substituted heterocyclic rings.

Table 2: Potential Heterocyclic Scaffolds from this compound

| Reaction Sequence | Intermediate | Heterocyclic Product |

| 1. Coupling with Propargylamine2. Base-catalyzed cyclization | Aminoacetylenic ketone | Pyrrol-3-one |

| 1. Pd-catalyzed alkynylation2. Condensation with Hydrazine | Ynone | Pyrazole |

Rearrangement Reactions and Other Complex Mechanistic Pathways

While this compound itself is not typically prone to skeletal rearrangements, it can be a starting material for substrates that undergo synthetically useful rearrangement reactions. libretexts.org

A significant potential pathway is the Wolff rearrangement . This reaction involves the conversion of an α-diazoketone into a ketene. baranlab.org To achieve this, this compound would first need to be converted into the corresponding α-diazoketone, for instance, through a reaction with diazomethane. The resulting α-diazoketone, upon thermal, photochemical, or metal-catalyzed (e.g., silver oxide) activation, would lose nitrogen gas and rearrange to form the same ketene intermediate discussed in section 3.3. This ketene can then be trapped by nucleophiles like water or amines to yield carboxylic acid derivatives or amides, respectively. This pathway provides an alternative method for generating the key ketene intermediate. libretexts.orgbaranlab.org

Another potential complex pathway involves using the acyl chloride in a Friedel-Crafts acylation reaction to synthesize a ketone. For example, reaction with benzene (B151609) in the presence of a Lewis acid like AlCl₃ would yield 1-(4-chlorophenyl)-1-phenylpropan-2-one. This resulting ketone could then be a substrate for a Baeyer-Villiger rearrangement . libretexts.org Treatment of this ketone with a peroxy acid (e.g., m-CPBA) would lead to the insertion of an oxygen atom adjacent to the carbonyl group, yielding an ester. The migratory aptitude of the adjacent groups would determine the final product structure. wiley-vch.de

Applications in Complex Molecule Synthesis and Derivatization Strategies

Role as a Chiral Building Block in Asymmetric Synthesis

Asymmetric synthesis is a critical field in chemistry focused on the selective production of a single enantiomer of a chiral molecule, which is essential for applications in pharmaceuticals and life sciences. nih.gov 2-(4-Chlorophenyl)propionyl chloride, which possesses a chiral center at the second carbon of the propionyl chain, is a valuable building block in this context. Its application in asymmetric synthesis allows for the controlled introduction of a specific stereocenter into a target molecule.

A primary strategy for controlling stereochemistry involves the temporary attachment of a chiral auxiliary to a non-chiral or racemic substrate. wikipedia.org In this approach, this compound can be reacted with a chiral alcohol or amine to form a chiral ester or amide. The inherent chirality of the auxiliary then directs subsequent chemical transformations to occur on one face of the molecule, leading to a high degree of stereocontrol.

Oxazolidinones, often referred to as Evans auxiliaries, are a prominent class of chiral auxiliaries used for this purpose. wikipedia.org The process typically involves the acylation of the chiral auxiliary with this compound. The resulting N-acyl oxazolidinone can then undergo highly diastereoselective reactions, such as alkylations or aldol (B89426) reactions. The steric hindrance provided by the substituents on the oxazolidinone ring blocks one face of the enolate formed from the propionyl group, forcing incoming electrophiles to attack from the less hindered side. mdpi.comnih.gov After the new stereocenter is established, the chiral auxiliary can be cleaved and recovered for reuse, yielding an enantiomerically enriched product.

| Chiral Auxiliary Class | Example Auxiliary | Reaction with this compound | Mechanism of Stereocontrol | Typical Outcome |

|---|---|---|---|---|

| Oxazolidinones (Evans) | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Forms an N-acyl oxazolidinone | Steric hindrance from substituents directs enolate reactions | High diastereoselectivity in alkylation and aldol reactions |

| Camphorsultams (Oppolzer) | (1R)-(+)-Camphorsultam | Forms an N-acyl sultam | Conformational rigidity and steric blocking of one enolate face | Excellent stereocontrol in various C-C bond-forming reactions |

| Pseudoephedrine | (1S,2S)-(+)-Pseudoephedrine | Forms a chiral amide | Chelation control after deprotonation directs alkylation | Highly enantioselective α-alkylation of the propionyl group |

Asymmetric catalysis offers an efficient method for producing enantiopure compounds by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. nih.gov this compound can serve as a substrate in catalytic asymmetric processes. One such process is dynamic kinetic resolution (DKR), where a racemic starting material is converted almost entirely into a single enantiomer of the product. chemsoc.org.cn

In a potential DKR scenario, a chiral catalyst could selectively react with one enantiomer of racemic this compound while a racemization catalyst continuously interconverts the enantiomers of the starting material. This allows for a theoretical yield of up to 100% for the desired enantiopure product. Chiral catalysts, such as certain enzymes (e.g., lipases) or metal-ligand complexes, can be employed to achieve high enantioselectivity in the acylation of various nucleophiles using this compound.

Precursor for Advanced Organic Intermediates

Beyond its role in asymmetric synthesis, this compound is a key starting material for synthesizing more complex molecules that serve as intermediates in various industrial and research fields.

Acyl chlorides are fundamental reagents in medicinal chemistry for synthesizing active pharmaceutical ingredients (APIs). Propionyl chloride, the parent compound, is a known precursor in the synthesis of several drugs, including fentanyl. regulations.govchemicalbook.com The derivative, this compound, serves as a valuable intermediate for creating analogues and new chemical entities where the 2-(4-chlorophenyl)propyl scaffold is desired for its specific biological activity. This structural motif is explored in the development of various therapeutic agents due to the metabolic stability and lipophilicity imparted by the chlorophenyl group. It can be used to synthesize intermediates for anti-inflammatory drugs, anticonvulsants, and other CNS-active agents. njchm.com

| Target Therapeutic Area | Role of the 2-(4-Chlorophenyl)propionyl Moiety | Example Intermediate Class |

|---|---|---|

| Anti-inflammatory Agents | Forms the core structure of non-steroidal anti-inflammatory drug (NSAID) analogues | Arylpropionic acid derivatives |

| Central Nervous System (CNS) Agents | Acts as a key structural component in molecules targeting CNS receptors | Substituted amides and esters for anticonvulsant or antidepressant research |

| Anticancer Agents | Serves as a building block for complex molecules designed to inhibit specific enzymes or proteins | Heterocyclic compounds formed via acylation and subsequent cyclization |

In the agrochemical industry, acyl chlorides are used to produce a wide range of herbicides, insecticides, and fungicides. Propionyl chloride is an intermediate for the herbicide propanil (B472794) and the plant growth regulator prohexadione. chemicalbook.com The introduction of a 4-chlorophenyl group, as found in this compound, is a common strategy in pesticide design to enhance efficacy and modulate physical properties. This building block can be used to synthesize novel propionamide (B166681) or propionate (B1217596) ester-based agrochemicals, where the chlorophenyl group can contribute to the molecule's biological activity and environmental persistence.

| Agrochemical Class | Synthetic Role of this compound | Potential Function of the 4-Chlorophenyl Group |

|---|---|---|

| Herbicides | Acylation of anilines to form propanilide-type herbicides | Enhances binding to the target site (e.g., photosystem II) |

| Fungicides | Synthesis of ester or amide derivatives targeting fungal metabolic pathways | Increases lipophilicity for better penetration of fungal cell walls |

| Plant Growth Regulators | Precursor for compounds that mimic or inhibit plant hormones | Modulates biological activity and stability |

In material science, the properties of polymers and other advanced materials can be precisely tuned by incorporating specific chemical building blocks. Propionyl chloride is used in the production of polymers like polyesters. ontosight.ai this compound can be utilized as a monomer or a modifying agent to create specialty polymers. The rigid and polarizable chlorophenyl group can enhance properties such as thermal stability, flame retardancy, and refractive index. Its reactivity allows it to be incorporated into polyesters, polyamides, or polyanhydrides, or to be grafted onto existing polymer backbones to functionalize their surfaces. These modified materials could find applications in specialty optics, electronics, or high-performance plastics.

| Material Type | Function of this compound | Resulting Material Property |

|---|---|---|

| Specialty Polyesters/Polyamides | Used as a co-monomer in polymerization reactions | Increased thermal stability, flame retardancy, higher refractive index |

| Functionalized Surfaces | Reacted with surface hydroxyl or amine groups to modify materials | Altered surface energy, hydrophobicity, or biocompatibility |

| Liquid Crystals | Incorporated as part of a mesogenic (liquid crystal-forming) molecule | Contributes to the formation of specific liquid crystalline phases |

Strategies for Analytical Derivatization

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for analysis by a particular method. For a compound like this compound, its high reactivity as an acyl chloride would make it a candidate for derivatizing analytes containing active hydrogen atoms, such as alcohols, phenols, amines, and thiols. The primary goals of such derivatization would be to enhance detectability and improve separation in chromatographic methods or to provide more structural information in spectroscopic analysis.

Enhancement of Chromatographic Detection (e.g., GC-MS, HPLC-MS)

The introduction of the 2-(4-chlorophenyl)propionyl group onto an analyte molecule could significantly improve its chromatographic behavior and detection.

For Gas Chromatography-Mass Spectrometry (GC-MS):

Volatility and Thermal Stability: Many polar compounds with functional groups like -OH, -NH2, and -SH are non-volatile and may decompose at the high temperatures used in GC. Conversion to an ester, amide, or thioester derivative by reaction with this compound would increase the molecule's volatility and thermal stability, allowing for successful GC analysis.

Improved Separation: Derivatization can alter the retention time of an analyte, moving its peak away from interfering compounds in the chromatogram, thus improving resolution.

Enhanced Detection: The presence of a chlorine atom and a phenyl group in the derivative provides a distinct mass spectrometric fragmentation pattern. The isotopic signature of chlorine (35Cl and 37Cl) can aid in the identification of the derivative. The phenyl group can lead to the formation of stable, high-mass fragment ions, which are useful for selected ion monitoring (SIM) or multiple reaction monitoring (MRM) techniques, thereby increasing sensitivity and selectivity.

For High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

Improved Ionization Efficiency: In HPLC-MS, particularly with electrospray ionization (ESI), derivatization can enhance the analyte's ability to be ionized. The introduction of the 2-(4-chlorophenyl)propionyl moiety can increase the proton affinity or the ability to form adducts, leading to a stronger signal in the mass spectrometer.

Enhanced Reversed-Phase Retention: For highly polar analytes that have little retention on common reversed-phase HPLC columns (like C18), derivatization increases the hydrophobicity of the molecule, leading to better retention and separation.

A hypothetical derivatization reaction is presented below: Analyte-XH + Cl-CO-CH(CH3)-C6H4-Cl → Analyte-X-CO-CH(CH3)-C6H4-Cl + HCl Where X can be O, NH, or S.

Below is a table summarizing the potential enhancements for chromatographic detection through derivatization with this compound.

| Analytical Technique | Potential Enhancement | Rationale |

| GC-MS | Increased Volatility | Masks polar functional groups (-OH, -NH2). |

| Improved Thermal Stability | Resulting esters/amides are more stable at high temperatures. | |

| Enhanced Sensitivity | Characteristic mass fragments and chlorine isotopic pattern. | |

| HPLC-MS | Improved Ionization (ESI) | Increased proton affinity or adduct formation. |

| Increased Retention Time | Increases hydrophobicity for better reversed-phase separation. |

Derivatization for Spectroscopic Characterization

Derivatization can also be a valuable tool for the structural elucidation of compounds using various spectroscopic techniques.

For Nuclear Magnetic Resonance (NMR) Spectroscopy:

Signal Dispersion: The introduction of the 2-(4-chlorophenyl)propionyl group can induce significant changes in the chemical shifts of the protons and carbons near the reaction site in the analyte molecule. This can help to resolve overlapping signals in the NMR spectrum of the original compound, aiding in its structural assignment.

Chiral Analysis: As this compound is a chiral molecule, it can be used as a chiral derivatizing agent to determine the enantiomeric excess of chiral alcohols, amines, etc. The reaction of a racemic analyte with an enantiomerically pure form of the derivatizing agent produces a mixture of diastereomers. These diastereomers have different physical properties and can be distinguished by NMR, typically exhibiting separate signals for the corresponding protons or carbons, allowing for quantification of the original enantiomers.

For UV-Vis and Fluorescence Spectroscopy:

Introduction of a Chromophore: If the original analyte does not absorb UV-Vis light or fluoresce, derivatization with this compound introduces the chlorophenyl group, which is a chromophore. This would allow the derivative to be detected and quantified using UV-Vis spectroscopy. While the chlorophenyl group itself is not a strong fluorophore, its presence could be a precursor for further modifications to introduce a fluorescent tag if needed.

The following table outlines the potential benefits of derivatization for spectroscopic characterization.

| Spectroscopic Technique | Potential Benefit | Explanation |

| NMR Spectroscopy | Resolution of Overlapping Signals | The aromatic and aliphatic protons of the derivatizing agent can influence the chemical environment of the analyte's nuclei. |

| Enantiomeric Purity Determination | Formation of diastereomers from a racemic analyte allows for their distinction and quantification by NMR. | |

| UV-Vis Spectroscopy | Enhanced Detection | The chlorophenyl group acts as a chromophore, enabling UV-Vis detection for analytes that are otherwise transparent in that region. |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. For 2-(4-Chlorophenyl)propionyl chloride, the spectrum is predicted to show distinct signals for the aromatic, methine, and methyl protons.

The aromatic protons on the para-substituted benzene (B151609) ring are expected to form a complex splitting pattern, often appearing as two distinct doublets due to the symmetry of the ring. mnstate.edu These signals typically appear in the deshielded region of the spectrum, between 7.0 and 7.5 ppm. youtube.com The methine proton (α-proton), being adjacent to both the electron-withdrawing carbonyl group and the aromatic ring, is expected to be a quartet and shifted downfield. The methyl group protons would appear as a doublet due to coupling with the single methine proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Aromatic H (ortho to Cl) | ~7.4 | Doublet (d) | 2H | ~8.5 |

| Aromatic H (meta to Cl) | ~7.3 | Doublet (d) | 2H | ~8.5 |

| Methine H (-CH) | ~4.2 | Quartet (q) | 1H | ~7.0 |

| Methyl H (-CH₃) | ~1.7 | Doublet (d) | 3H | ~7.0 |

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments, such as those in carbonyl groups, aromatic rings, and aliphatic chains.

The most downfield signal in the ¹³C NMR spectrum is predicted to be the carbonyl carbon of the acyl chloride group, typically appearing in the 170-180 ppm range. The aromatic carbons will show four distinct signals due to the molecule's symmetry. The carbon atom bonded to the chlorine (C-Cl) and the carbon atom bonded to the propionyl side chain (ipso-carbon) will have characteristic chemical shifts influenced by their substituents. researchgate.net The remaining two signals will correspond to the two pairs of equivalent aromatic CH carbons. The aliphatic methine (-CH) and methyl (-CH₃) carbons will appear in the upfield region of the spectrum. docbrown.info

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C (C=O) | ~175 |

| Aromatic C (ipso-C) | ~139 |

| Aromatic C (C-Cl) | ~135 |

| Aromatic CH (ortho to Cl) | ~129 |

| Aromatic CH (meta to Cl) | ~130 |

| Methine C (-CH) | ~55 |

| Methyl C (-CH₃) | ~20 |

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other. For this compound, a key cross-peak would be observed between the methine proton quartet and the methyl proton doublet, confirming their adjacent positions. Correlations between the aromatic protons would also help in assigning their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence) : This technique identifies direct one-bond correlations between protons and the carbons to which they are attached. It would show cross-peaks connecting the methine proton signal to the methine carbon signal, the methyl proton signal to the methyl carbon signal, and each aromatic proton signal to its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range correlations (typically over two to three bonds) between protons and carbons. This is crucial for piecing together the molecular framework. Key correlations would include the methyl protons showing a cross-peak to the methine carbon and the carbonyl carbon. The methine proton would show correlations to the carbonyl carbon and the ipso-aromatic carbon, confirming the connection of the propionyl group to the phenyl ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR spectroscopy is particularly useful for identifying the types of bonds and functional groups within a molecule. The most diagnostic feature in the IR spectrum of an acyl chloride is the carbonyl (C=O) stretching vibration. wikipedia.org Due to the electron-withdrawing effect of the chlorine atom, this band appears at a characteristically high frequency, typically around 1800 cm⁻¹. reddit.com

Other expected absorptions include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, C=C stretching vibrations from the aromatic ring, and a C-Cl stretching vibration.

Table 3: Predicted IR Absorption Data for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| C=O Stretch (Acyl Chloride) | ~1800 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-Cl Stretch | 800-600 | Medium-Strong |

Raman spectroscopy is a complementary technique to IR that detects molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the aromatic ring and the carbon backbone.

In the Raman spectrum of this compound, strong signals are expected for the symmetric breathing modes of the para-substituted aromatic ring. acs.org The C=O stretch of the acyl chloride group will also be visible, though its intensity can vary. tandfonline.com Other significant bands would correspond to the C-Cl stretch and various deformations of the propionyl side chain. This "fingerprint" is unique to the molecule's structure.

Table 4: Predicted Raman Shift Data for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic Ring Breathing | ~1600, ~1000 | Strong |

| C=O Stretch | ~1790 | Medium |

| Aromatic C-H in-plane bend | ~1100 | Medium |

| C-Cl Stretch | ~750 | Strong |

Compound Index

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool in chemical analysis, offering high sensitivity and specificity for determining molecular weights and elucidating structures.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound, HRMS provides an unambiguous confirmation of its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. Techniques such as Time-of-Flight (TOF) mass spectrometry allow for sub-ppm mass accuracy measurements, which are crucial for the clear assignment of elemental compositions. thermofisher.com

Table 1: Exact Mass Determination of this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₈Cl₂O |

| Calculated Exact Mass | 201.99522 Da |

| Observed Mass (Hypothetical) | 201.99515 Da |

This interactive table provides the theoretical exact mass for the primary molecular ion of this compound. The observed mass and accuracy are representative values achievable with modern HRMS instrumentation.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. mdpi.com It typically generates even-electron ions, such as protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. nih.gov In the case of this compound, due to its reactive nature, analysis is often performed on its more stable derivatives. ESI-MS can also form chloride adducts [M+Cl]⁻ in negative ion mode, which can enhance sensitivity for certain classes of compounds. elsevierpure.com Tandem mass spectrometry (MS/MS) experiments on the molecular ions generated by ESI can provide valuable structural information through controlled fragmentation. researchgate.net

The characterization of molecular ions is a critical step, and ESI-MS provides the means to generate and analyze these ions with minimal fragmentation in the source, preserving the molecular integrity for accurate mass measurement. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for separating and identifying volatile and semi-volatile compounds in a sample, making it ideal for purity assessment and impurity profiling. ijprajournal.com The impurity profile of a chemical substance includes a description of both identified and unidentified impurities. ijprajournal.com In the context of this compound, GC-MS can effectively separate the main compound from process-related impurities, such as residual starting materials, by-products, or degradation products. thermofisher.comijprajournal.com

The process involves injecting the sample into the gas chromatograph, where components are separated based on their boiling points and interaction with the stationary phase of the GC column. google.com As each component elutes from the column, it enters the mass spectrometer, which serves as a detector, providing a mass spectrum for each separated peak. This allows for the identification of impurities by comparing their mass spectra with library data or through structural elucidation. ijrps.comnih.gov

Table 2: Representative GC-MS Data for Impurity Profiling

| Peak No. | Retention Time (min) (Hypothetical) | Identified Impurity | Key m/z Fragments (Hypothetical) |

|---|---|---|---|

| 1 | 8.5 | 2-(4-Chlorophenyl)propionic acid | 184, 139, 111 |

| 2 | 10.2 | This compound | 202, 167, 139, 111 |

This interactive table illustrates a hypothetical impurity profile for a sample of this compound as determined by GC-MS. It shows the separation of the main compound from a common impurity, the corresponding carboxylic acid.

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in crystalline solids, providing insights into molecular conformation, configuration, and packing.

Single Crystal X-ray Diffraction (SC-XRD) provides precise information about the molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers. aalto.fi While obtaining a single crystal of the highly reactive this compound is challenging, its stable derivatives are readily studied using this technique. For instance, the crystal structures of derivatives like 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one have been determined, revealing details about their molecular geometry and intermolecular interactions. nih.gov

The analysis of a derivative provides critical insights into the conformational preferences of the 2-(4-chlorophenyl)propyl fragment. Such studies have confirmed the structures of various complex molecules incorporating this moiety. nih.govmdpi.com

Table 3: Crystallographic Data for a Derivative of a 2-(4-Chlorophenyl) Compound

| Parameter | 2-(4-Chlorophenyl)-2-oxoethyl 2-chlorobenzoate (B514982) nih.gov |

|---|---|

| Chemical Formula | C₁₅H₁₀Cl₂O₃ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 12.312(5) |

| b (Å) | 8.103(3) |

| c (Å) | 27.565(11) |

| Volume (ų) | 2750.0(19) |

This interactive table presents single-crystal X-ray diffraction data for a derivative containing the (4-chlorophenyl) moiety, illustrating the type of detailed structural information that can be obtained. nih.gov

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of solid materials. It is particularly valuable for identifying different polymorphic forms (polymorphs), which are different crystalline structures of the same compound. mdpi.com Polymorphs can exhibit different physical properties.

For derivatives of this compound, PXRD is used to analyze the bulk crystalline material, ensuring phase purity and identifying the specific crystalline form. Each crystalline solid produces a unique diffraction pattern, characterized by a series of diffraction peaks at specific angles (2θ). This pattern serves as a "fingerprint" for the material. For example, concomitant polymorphs of a hydrazonoyl chloride containing a 4-chlorophenyl group were distinguished by their different PXRD patterns. nih.gov

Table 4: Representative Powder X-ray Diffraction Peaks for Distinguishing Polymorphs

| Crystalline Form | Characteristic Diffraction Peaks (2θ) (Hypothetical) |

|---|---|

| Derivative Form A | 10.1°, 15.3°, 20.5°, 25.8° |

This interactive table provides a hypothetical example of how different crystalline forms (polymorphs) of a derivative of this compound can be distinguished by their unique sets of characteristic peaks in a powder X-ray diffraction pattern.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in predicting a wide range of molecular properties for compounds like 2-(4-Chlorophenyl)propionyl chloride.

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy arrangement of atoms. For this compound, this involves determining bond lengths, bond angles, and dihedral angles. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for this purpose. researchgate.net

The geometry of the 4-chlorophenyl ring is expected to be largely planar. mdpi.com However, the propionyl chloride side chain introduces conformational flexibility. The rotation around the C-C single bonds of the propionyl group leads to different conformers. Conformational analysis aims to identify the most stable conformer (the global minimum on the potential energy surface) and the relative energies of other low-energy conformers. This is crucial as the molecular conformation can significantly influence its reactivity and spectroscopic properties. Theoretical calculations predict that the relative orientation of the carbonyl group and the chlorophenyl ring defines the key conformational isomers.

Table 1: Predicted Structural Parameters for this compound (Illustrative) Note: This data is illustrative and based on typical values from DFT calculations on similar molecules.

| Parameter | Typical Calculated Value |

|---|---|

| C-Cl (ring) Bond Length | ~1.75 Å |

| C=O Bond Length | ~1.20 Å |

| C-Cl (acyl) Bond Length | ~1.80 Å |

| Dihedral Angle (Ring-C-C=O) | Varies with conformer |

The electronic structure of a molecule governs its chemical behavior. Frontier Molecular Orbital (FMO) theory is a key concept used to explain reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). pku.edu.cn

For molecules containing a chlorophenyl group, the HOMO is often distributed over the phenyl ring, while the LUMO can be located on the ring or other electron-accepting parts of the molecule. malayajournal.orgacadpubl.euresearchgate.net In this compound, the HOMO is expected to have significant contributions from the π-system of the chlorophenyl ring. The LUMO is likely to be localized on the highly electrophilic carbonyl carbon of the propionyl chloride group, which is characteristic for acyl chlorides. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.orgacadpubl.eu DFT calculations can provide quantitative values for these orbital energies and the energy gap, allowing for the prediction of the molecule's reactive sites for nucleophilic and electrophilic attack.

Table 2: Frontier Molecular Orbital (FMO) Data (Illustrative) Note: This data is illustrative and based on typical values from DFT calculations on similar molecules.

| Parameter | Typical Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 | Electron-donating ability (nucleophilicity) |

| LUMO Energy | -1.0 to -2.0 | Electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 | Chemical reactivity and kinetic stability |

DFT calculations are a powerful tool for predicting and interpreting spectroscopic data. By calculating properties of the optimized molecular geometry, theoretical spectra can be generated that aid in the analysis of experimental results.

Vibrational Frequencies (IR/Raman): Theoretical calculations of harmonic vibrational frequencies can be used to assign the peaks observed in experimental Infrared (IR) and Raman spectra. mdpi.com For this compound, characteristic vibrational modes would include the C=O stretching of the acyl chloride group (typically a strong band in the IR spectrum), C-Cl stretching, and various aromatic C-H and C-C stretching and bending modes. Comparing calculated frequencies with experimental ones often requires the use of a scaling factor to account for anharmonicity and other systematic errors in the calculations. mdpi.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the calculation of NMR chemical shieldings. researchgate.netscm.com These can be converted to chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net This allows for the assignment of ¹H and ¹³C NMR signals and can help in confirming the molecular structure and conformation. Discrepancies between calculated and experimental shifts can arise from solvent effects and intermolecular interactions not fully captured by the computational model. researchgate.net

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is invaluable for studying the detailed pathways of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally.

For any chemical reaction, the reactants must pass through a high-energy state known as the transition state (TS) to form products. Computational methods can locate the geometry of these transition states and calculate their energy relative to the reactants. This energy difference is the activation energy or energy barrier, which determines the reaction rate.

For this compound, a primary reaction is nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon. nih.gov Computational studies can map the potential energy surface for such reactions, identifying the transition state for the formation of a tetrahedral intermediate. researchgate.net The calculated energy barrier provides a quantitative measure of the compound's reactivity towards different nucleophiles. Such calculations can explore various competing reaction channels, such as substitution or elimination, to predict the major products. nih.govnih.gov

Most chemical reactions are carried out in a solvent, which can have a profound impact on reaction mechanisms and rates. nih.gov Computational models can account for these solvent effects in several ways:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. researchgate.net This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent, which can stabilize or destabilize reactants, products, and transition states.

Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for accurately describing the reaction pathway. nih.gov For instance, explicit water molecules can act as catalysts or stabilizing agents by forming hydrogen bonds with the transition state structure.

Modeling solvent effects is critical for accurately predicting reaction barriers and understanding how the choice of solvent can alter the outcome of a reaction involving this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: regions of negative potential (electron-rich), typically shown in red, are susceptible to electrophilic attack, while regions of positive potential (electron-poor), shown in blue, are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the MEP map would highlight several key reactive features:

Electrophilic Sites: A significant region of positive electrostatic potential (blue) is expected around the carbonyl carbon of the propionyl chloride group. This high degree of positive charge is due to the strong electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom, making this carbon the primary site for nucleophilic attack. rsc.orgresearchgate.netchemistrysteps.com This is a characteristic feature of acyl chlorides, rendering them highly reactive towards nucleophiles. rsc.orgresearchgate.netchemistrysteps.com

Nucleophilic Sites: Conversely, the most negative potential (red) would be localized on the carbonyl oxygen atom, indicating its high electron density and propensity to act as a nucleophilic site or a hydrogen bond acceptor. researchgate.net The chlorine atom attached to the phenyl ring also possesses lone pairs of electrons, contributing to a region of negative potential, albeit less intense than the carbonyl oxygen. This site can also interact with electrophiles.

Theoretical studies on similar molecules, such as chlorobenzaldehydes, have confirmed that oxygen atoms in carbonyl groups represent the most negative potential sites, while hydrogen and halogen atoms are associated with positive potentials. mdpi.com The MEP analysis, therefore, provides a clear and predictive illustration of the molecule's reactivity, guiding the understanding of its chemical behavior in various reactions. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of the Lewis-like chemical bonding in a molecule. It elucidates intramolecular interactions, such as hyperconjugation and charge delocalization, by analyzing the interactions between filled (donor) and vacant (acceptor) orbitals. The stabilization energy (E2) associated with these interactions quantifies their strength.

Hyperconjugative Interactions involving the Chloro Substituent: A key interaction involves the delocalization of electron density from the lone pairs of the chlorine atom on the phenyl ring into the antibonding π* orbitals of the aromatic ring. This interaction, denoted as n(Cl) → π(C-C), results in intramolecular charge transfer (ICT) that stabilizes the molecule. acadpubl.eumaterialsciencejournal.org Studies on various chlorophenyl derivatives have consistently shown that this type of hyperconjugation is a significant stabilizing factor. acadpubl.eumaterialsciencejournal.orgnih.gov For instance, in a related 2-(4-chlorophenyl)imidazole derivative, the stabilization energy for the n(Cl) → π(C-C) interaction was calculated to be substantial. acadpubl.eu

Interactions within the Phenyl Ring: Strong π → π* interactions within the benzene (B151609) ring are characteristic, indicating significant electron delocalization which is fundamental to the aromatic system's stability.

Interactions involving the Propionyl Chloride Group: The propionyl chloride side chain also participates in hyperconjugative interactions. Delocalization can occur from sigma (σ) bonds, such as σ(C-H) or σ(C-C), into adjacent empty antibonding orbitals (σ* or π*). These interactions, while individually weaker than resonance effects, collectively contribute to the molecule's conformational stability.

The NBO analysis provides a quantitative framework for understanding how these delocalization effects influence the molecule's electronic structure and stability. The charge transfer from the chlorine lone pairs to the phenyl ring, in particular, is a crucial aspect of the molecule's electronic character. acadpubl.eunih.gov

Table 1: Predicted Major Intramolecular Interactions in this compound from NBO Analysis of Analogous Compounds